4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate 4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate
Brand Name: Vulcanchem
CAS No.: 205812-14-2
VCID: VC16244487
InChI: InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)
SMILES:
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol

4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate

CAS No.: 205812-14-2

Cat. No.: VC16244487

Molecular Formula: C23H25NO6

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

4-tert-Butyl hydrogen N-((9H-fluoren-9-ylmethoxy)carbonyl)-L-aspartate - 205812-14-2

Specification

CAS No. 205812-14-2
Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)
Standard InChI Key FODJWPHPWBKDON-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s molecular formula is C₂₃H₂₅NO₆, with a molecular weight of 411.4 g/mol . Its systematic IUPAC name, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid, reflects the tert-butyl ester and Fmoc-protected amine. The stereochemistry at the α-carbon remains preserved as the L-enantiomer, critical for maintaining biological activity in synthesized peptides .

Structural Features

The molecule comprises three functional regions:

  • Fmoc group: A bulky aromatic moiety (fluorenylmethyl) attached via a carbonate linkage to the α-amino group, providing base-labile protection .

  • Aspartic acid backbone: The central L-aspartate residue with α-amine and dual carboxylic acid groups.

  • tert-Butyl ester: A sterically hindered ester protecting the β-carboxylic acid, acid-labile for orthogonal deprotection .

The tert-butyl group’s steric bulk prevents unintended side-chain interactions during peptide elongation, while the Fmoc group’s sensitivity to piperidine enables sequential deprotection in SPPS .

Table 1: Physicochemical Properties of 4-tert-Butyl Hydrogen N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-Aspartate

PropertyValueSource
Molecular Weight411.4 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point620.8 ± 55.0 °C (at 760 mmHg)
Melting Point148–150 °C (decomposition)
Flash Point329.3 ± 31.5 °C
SolubilitySoluble in DMF, DCM; insoluble in water

Synthesis and Manufacturing

Synthetic Pathway

The synthesis involves sequential protection of L-aspartic acid’s functional groups:

  • Fmoc Protection: The α-amino group reacts with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in basic aqueous conditions, forming a stable carbamate bond .

  • tert-Butyl Esterification: The β-carboxylic acid is esterified with tert-butanol under acid catalysis (e.g., HCl or H₂SO₄), yielding the tert-butyl ester.

This orthogonal protection strategy ensures compatibility with Fmoc-based SPPS, where the tert-butyl group remains intact during piperidine-mediated Fmoc deprotection .

Purification and Quality Control

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to achieve purities >99.5% . Critical impurities include:

  • Fmoc-β-Ala-OH (<0.1%): Arises from β-alanine contamination during synthesis.

  • Fmoc-Asp-OH (<0.1%): Partial deprotection of the tert-butyl ester .

Chiral HPLC confirms enantiomeric purity (>99.9%), essential for avoiding epimerization in peptide products .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block for introducing aspartic acid residues into peptides. Key advantages include:

  • Orthogonal Deprotection: The Fmoc group is removed with 20% piperidine in DMF, while the tert-butyl ester remains stable, enabling selective side-chain deprotection with trifluoroacetic acid (TFA) .

  • Reduced Side Reactions: The tert-butyl ester’s stability minimizes aspartimide formation compared to less hindered esters .

Cleavage and Global Deprotection

Challenges and Side Reactions

Aspartimide Formation

Under basic conditions (e.g., piperidine), the aspartic acid residue can cyclize to form a five-membered aspartimide ring, leading to α/β-peptide byproducts . This side reaction is exacerbated in sequences with glycine or asparagine C-terminal to aspartic acid .

Table 2: Strategies to Mitigate Aspartimide Formation

StrategyMechanismEfficacySource
Backbone ProtectionUsing Hmb (2-hydroxy-4-methoxybenzyl) groupsHigh
Acid AdditivesAdding 1–2% formic acid to piperidineModerate
Alternative Protecting GroupsUsing Fmoc-Asp(OBno)-OHHigh

Epimerization Risks

Prolonged exposure to basic conditions during Fmoc deprotection can racemize the α-carbon, necessitating optimized reaction times (<10 min per cycle) .

Derivatives and Isotopic Labeling

Deuterated analogs (e.g., Fmoc-Asp(OtBu)-OH-d₃) are synthesized for mass spectrometry studies, incorporating three deuterium atoms at non-labile positions . These derivatives retain identical reactivity to the parent compound, enabling tracer experiments in peptide metabolism .

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